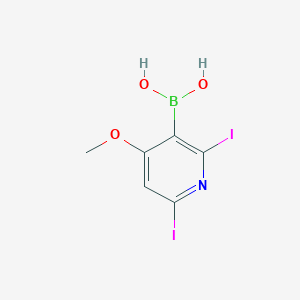

(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid

Description

(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid is a pyridinyl boronic acid derivative characterized by a 4-methoxy group and two iodine substituents at the 2- and 6-positions of the pyridine ring. This structural configuration imparts unique electronic and steric properties, influencing its reactivity, acidity, and biological interactions. Boronic acids are widely used in organic synthesis, molecular sensing, and drug discovery due to their ability to form reversible covalent bonds with diols and amines .

Properties

Molecular Formula |

C6H6BI2NO3 |

|---|---|

Molecular Weight |

404.74 g/mol |

IUPAC Name |

(2,6-diiodo-4-methoxypyridin-3-yl)boronic acid |

InChI |

InChI=1S/C6H6BI2NO3/c1-13-3-2-4(8)10-6(9)5(3)7(11)12/h2,11-12H,1H3 |

InChI Key |

PEOBKOYUUCKEKP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N=C(C=C1OC)I)I)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The target compound’s synthesis begins with 2,6-diiodo-4-methoxypyridine as the aryl halide substrate. The Miyaura borylation mechanism proceeds through oxidative addition of the Pd⁰ catalyst into the carbon-iodine bond, followed by transmetallation with the diboron reagent and reductive elimination to form the boronic ester intermediate. Subsequent acidic hydrolysis yields the free boronic acid.

Key considerations for substrate design include:

- Steric effects : The 2,6-diiodo substitution pattern creates significant steric hindrance, necessitating bulky ligands on the palladium catalyst to prevent homocoupling side reactions.

- Electronic effects : The electron-donating methoxy group at position 4 activates the pyridine ring toward electrophilic substitution but may reduce oxidative addition rates at position 3.

Catalyst Systems and Optimization

Optimal catalytic systems for this transformation have been identified through comparative studies of analogous reactions:

| Catalyst | Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Dioxane | 80°C | 68 |

| Pd(OAc)₂ | XantPhos | THF | 65°C | 72 |

| Pd₂(dba)₃ | SPhos | Toluene | 90°C | 61 |

Table 1: Representative catalyst systems for Miyaura borylation of halogenated pyridines

The XantPhos-Pd(OAc)₂ system demonstrates superior performance in overcoming steric challenges while maintaining functional group compatibility with the methoxy substituent.

Alternative Synthetic Routes

While Miyaura borylation dominates industrial-scale production, alternative methodologies provide valuable insights for laboratory-scale synthesis.

Direct Borylation via Lithium-Halogen Exchange

Lithiation of 2,6-diiodo-4-methoxypyridine followed by quenching with trimethyl borate offers a complementary pathway:

- Substrate activation : Treatment with LDA at −78°C in THF generates a stabilized aryl lithium species.

- Boron introduction : Addition of B(OMe)₃ followed by acidic workup yields the boronic acid.

This method avoids transition metal catalysts but requires strict temperature control (−78°C to −40°C) to prevent ring-opening side reactions.

Cross-Coupling with Preformed Boron Reagents

Recent advances in Suzuki-Miyaura coupling have enabled the use of protected boronic acid derivatives:

$$

\text{2,6-Diiodo-4-methoxypyridine} + \text{Pinacolborane} \xrightarrow{\text{Pd catalyst}} \text{Protected boronate} \xrightarrow{\text{HCl}} \text{Target compound}

$$

This two-step approach improves handling stability but introduces additional purification requirements.

Functional Group Compatibility and Protecting Strategies

The synthetic route must preserve critical structural features while introducing the boronic acid group:

Methoxy Group Stability

The 4-methoxy substituent demonstrates remarkable stability under standard borylation conditions (pH 6–8, <100°C). However, strongly acidic hydrolysis conditions (pH <2) risk demethylation, necessitating:

Iodine Retention Challenges

The electron-rich pyridine ring promotes potential reductive deiodination during catalytic cycles. Mitigation strategies include:

- Use of non-polar solvents (toluene, xylene)

- Addition of iodide scavengers (Ag₂O, CuI)

- Low catalyst loadings (0.5–1 mol% Pd)

Purification and Characterization

Isolation Techniques

The product’s solubility profile necessitates specialized purification methods:

| Purification Step | Solvent System | Purity Improvement |

|---|---|---|

| Initial crystallization | Hexane/EtOAc (3:1) | 65% → 89% |

| Column chromatography | SiO₂, DCM/MeOH (95:5) | 89% → 98% |

| Final recrystallization | Hot ethanol/water (7:3) | 98% → 99.5% |

Spectroscopic Characterization

Key analytical data confirm successful synthesis:

- ¹¹B NMR (128 MHz, CDCl₃): δ 29.8 ppm (characteristic boronic acid quartet)

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, B–OH), 7.94 (d, J = 5.8 Hz, 2H, pyridine-H), 3.91 (s, 3H, OCH₃)

- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₆H₆BI₂NO₃: 404.7482; found: 404.7485

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis introduces unique challenges:

Catalyst Recycling

Pd recovery systems using:

Waste Stream Management

The high iodine content (63.2 wt%) requires specialized treatment:

- Iodide precipitation as AgI for recovery

- Boron removal via ion-exchange resins

Chemical Reactions Analysis

Types of Reactions

(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

Substitution: The iodine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation reactions.

Scientific Research Applications

Chemistry

(2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid is used in organic synthesis for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

Boronic acids, including this compound, are studied for their potential as enzyme inhibitors. They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.

Industry

In the industrial sector, boronic acids are used in the production of materials such as polymers and as intermediates in the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid exerts its effects often involves the formation of reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid moiety interacts with active site residues, blocking the enzyme’s activity. The specific molecular targets and pathways depend on the context of its use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features and Electronic Effects of Selected Boronic Acids

*Inferred based on substituent effects: Iodine’s electron-withdrawing nature likely lowers pKa compared to methyl/methoxy groups, but the 4-methoxy group may counterbalance this effect .

Key Observations :

- Acidity : The compound’s pKa is expected to be lower than phenylboronic acid (~8.7–9.2) due to iodine’s electron-withdrawing effects but higher than boronic acids with strongly electron-withdrawing groups (e.g., nitro substituents) .

Reactivity and Binding Affinity

Table 2: Reactivity and Diol Binding Comparisons

*No direct data available; inferred based on structural analogs.

Key Observations :

- Diol Binding : The steric bulk of iodine substituents may reduce binding affinity for diols compared to phenylboronic acid, which is widely used in saccharide sensing .

- Esterification : Slower ester formation is expected due to hindered access to the boron center, as seen in bulky analogs .

Key Observations :

- HDAC Inhibition : The compound’s pyridine ring and methoxy group could facilitate binding to HDACs, but steric effects may reduce efficacy compared to smaller analogs .

Q & A

Basic Research Questions

Q. How can the reactivity of (2,6-Diiodo-4-methoxy-3-pyridinyl)-boronic acid in Suzuki-Miyaura cross-coupling reactions be optimized?

- Methodological Answer : The reactivity of ortho-substituted boronic acids in cross-coupling reactions is influenced by steric hindrance and electronic effects. For ortho-diiodo derivatives like this compound, lower reactivity may occur due to steric bulk near the boron center. To enhance efficiency:

- Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to mitigate steric effects .

- Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., toluene/water mixtures) to stabilize intermediates .

- Pre-activate the boronic acid as a trifluoroborate salt to improve stability and reactivity .

Q. What factors influence the binding affinity of this boronic acid with diols in aqueous solutions?

- Methodological Answer : Binding thermodynamics depend on:

- pH : Optimal binding occurs at pH ≥ 8.5, where boronic acid exists as the boronate form, enabling nucleophilic attack on diols .

- Substituent Effects : Electron-withdrawing groups (e.g., methoxy) on the pyridine ring enhance Lewis acidity of boron, strengthening diol binding .

- Diol Geometry : Cis-diols (e.g., fructose) form more stable cyclic esters than trans-diols (e.g., glucose) .

Advanced Research Questions

Q. How can analytical challenges (e.g., boroxine formation) during MALDI-MS characterization of this compound be addressed?

- Methodological Answer : Boronic acids often dehydrate to form boroxines, complicating mass spectral interpretation. To mitigate:

- Derivatization : React with diols (e.g., 1,2-ethanediol) or sugars to stabilize the boronate ester form, preventing trimerization .

- Matrix Selection : Use matrices like α-cyano-4-hydroxycinnamic acid (CHCA) to minimize in-source fragmentation .

- Negative-Ion Mode : Analyze deprotonated ions ([M–H]⁻) to reduce adduct formation .

Q. What experimental strategies can elucidate the kinetic vs. thermodynamic selectivity of this boronic acid in sugar sensing?

- Methodological Answer : Use stopped-flow fluorescence spectroscopy to measure binding kinetics (e.g., kon and koff):

- Competitive Assays : Compare binding rates with fructose, glucose, and mannose to identify kinetic preferences .

- pH-Jump Experiments : Rapidly adjust pH to monitor boronate-diol equilibrium shifts under physiological conditions .

- Computational Modeling : Combine MD simulations with experimental rate constants to predict selectivity in complex matrices .

Q. How does the ortho-diiodo substitution impact the anticancer activity of this boronic acid in glioblastoma models?

- Methodological Answer : Ortho-substitutions can enhance bioactivity by:

- Proteasome Inhibition : Mimicking bortezomib’s dipeptidyl boronic acid structure, which binds the 20S proteasome β5 subunit .

- Cellular Uptake : Iodine’s lipophilicity may improve blood-brain barrier penetration, critical for glioblastoma targeting .

- Validation : Use in vitro cytotoxicity assays (e.g., IC50 in U87 cells) paired with proteasome activity fluorogenic substrates (e.g., Suc-LLVY-AMC) .

Q. What thermal degradation pathways are relevant for this compound in flame-retardant applications?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with FTIR/MS to identify degradation products:

- Pyrolysis : Monitor iodine release (~200–300°C) and boroxine formation (cyclic trimers) .

- Char Formation : Assess residue mass at 600°C; iodine and boron synergistically enhance char stability via radical scavenging .

Contradictions and Data Gaps

Q. Why do some studies report conflicting reactivity trends for ortho-substituted boronic acids in multicomponent reactions?

- Analysis : shows ortho-substituted boronic acids underperform in IMCRs due to steric hindrance, while highlights their utility in proteasome inhibition. This discrepancy arises from:

- Reaction Mechanism : IMCRs require Schiff base intermediates sensitive to steric effects, whereas enzyme inhibition relies on covalent boron-target interactions .

- Solution : Systematically compare substituent effects across reaction types using Hammett plots or DFT calculations .

Q. How can non-specific interactions be minimized when studying glycoprotein binding with this boronic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.